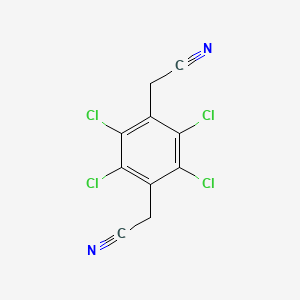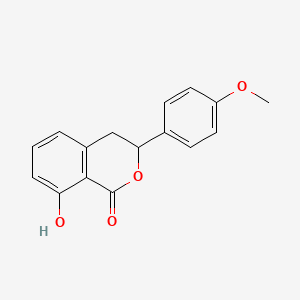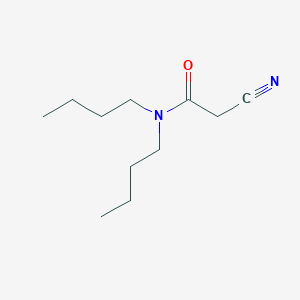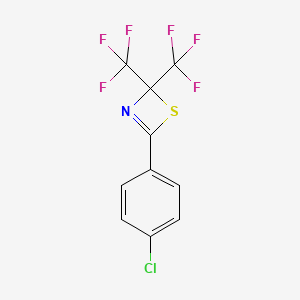
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- typically involves the reaction of 4-chlorobenzaldehyde with other reagents under specific conditions. One common method includes the use of acetophenone and 4-chlorobenzaldehyde under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce different thiazete derivatives.
Applications De Recherche Scientifique
2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems in various ways, making it useful for studying biochemical pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2H-1,3-Thiazine, 2-(4-chlorophenyl)tetrahydro-
- 2H-1,3-Thiazole derivatives
Uniqueness
What sets 2H-1,3-Thiazete, 4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)- apart from these similar compounds is its unique trifluoromethyl groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57014-98-9 |
|---|---|
Formule moléculaire |
C10H4ClF6NS |
Poids moléculaire |
319.65 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H4ClF6NS/c11-6-3-1-5(2-4-6)7-18-8(19-7,9(12,13)14)10(15,16)17/h1-4H |
Clé InChI |
ULUBHYSBHHRNIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(S2)(C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
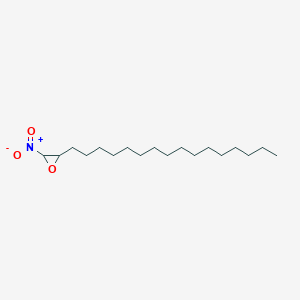

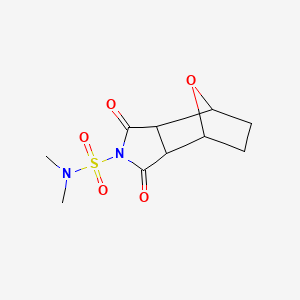

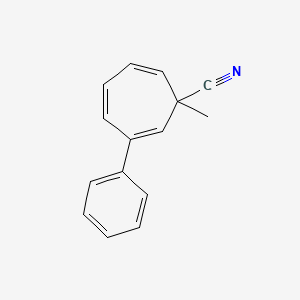
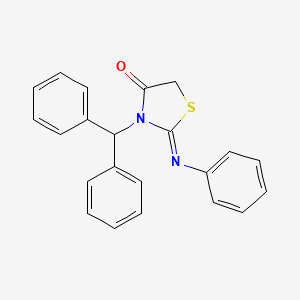
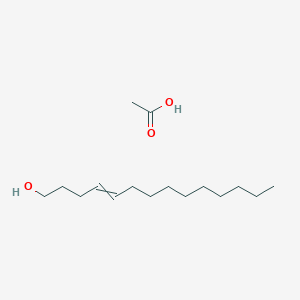
sulfanium bromide](/img/structure/B14632837.png)
